6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one
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Overview
Description
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one is an organic compound with the molecular formula C8H8NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives as starting materials, which undergo hydroxylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one is unique due to its specific hydroxylation pattern and the resulting biological activities. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,6-tetrahydroindol-5-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,8-9,11H,1-2H2 |
InChI Key |
QWGLSKLPUBNAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(C(=O)C=C21)O |
Origin of Product |
United States |
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